Methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a synthetic compound classified within the family of benzodiazoles, which are heterocyclic compounds featuring a benzene ring fused to an imidazole ring. This specific compound is characterized by a bromine atom at the sixth position, a carbonyl group at the second position, and a methyl ester group at the fourth position. These structural features contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
The synthesis of methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves several key steps:
In industrial settings, these synthetic routes may be adapted for larger-scale production. Techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and yield. Purification methods like recrystallization and chromatography are also utilized to ensure high purity of the final product .
The molecular formula of methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is , with a molecular weight of 271.07 g/mol.
COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)N2
.Methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate can participate in several chemical reactions:
The mechanism of action for methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves interactions with specific molecular targets within biological systems. The presence of the bromine atom and carbonyl group significantly influences its reactivity and binding affinity to enzymes or receptors, potentially leading to various biological effects such as antimicrobial or anticancer activities .
Methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 271.07 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has several significant applications:
This compound's diverse applications highlight its importance in both research and industrial contexts, making it a valuable subject of study within the field of organic chemistry.
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 403640-27-7